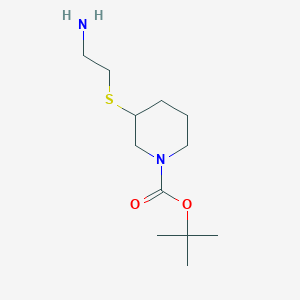

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13451474

Molecular Formula: C12H24N2O2S

Molecular Weight: 260.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2S |

|---|---|

| Molecular Weight | 260.40 g/mol |

| IUPAC Name | tert-butyl 3-(2-aminoethylsulfanyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3 |

| Standard InChI Key | DHKRIQLMJLHSPH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCCN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCCN |

Introduction

Synthesis

The synthesis of this compound typically involves the following steps:

-

Formation of the Piperidine Core: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

-

Introduction of the Sulfanyl Group: A thiol-containing reagent is reacted with a precursor to attach the sulfanyl group.

-

Esterification: The carboxylic acid group on the piperidine is esterified using tert-butanol in the presence of an acid catalyst.

These steps are carried out under controlled conditions to ensure stereoselectivity, yielding the (R)-enantiomer .

Analytical Characterization

The compound can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and stereochemistry. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Identifies functional groups such as amines, esters, and sulfides. |

Related Compounds

Several structurally similar compounds exist, differing slightly in substitution patterns or stereochemistry:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume